NH-bis-PEG3 NH-bis-PEG3 NH-bis(PEG2-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls, etc. The hydroxy groups enable further derivatization or replacement with other reactive functional groups.
Brand Name: Vulcanchem
CAS No.: 25743-12-8
VCID: VC0537113
InChI: InChI=1S/C12H27NO6/c14-3-7-18-11-9-16-5-1-13-2-6-17-10-12-19-8-4-15/h13-15H,1-12H2
SMILES: C(COCCOCCO)NCCOCCOCCO
Molecular Formula: C12H27NO6
Molecular Weight: 281.35 g/mol

NH-bis-PEG3

CAS No.: 25743-12-8

Cat. No.: VC0537113

Molecular Formula: C12H27NO6

Molecular Weight: 281.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NH-bis-PEG3 - 25743-12-8

Specification

CAS No. 25743-12-8
Molecular Formula C12H27NO6
Molecular Weight 281.35 g/mol
IUPAC Name 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C12H27NO6/c14-3-7-18-11-9-16-5-1-13-2-6-17-10-12-19-8-4-15/h13-15H,1-12H2
Standard InChI Key JXAGXOHHOAQFIK-UHFFFAOYSA-N
SMILES C(COCCOCCO)NCCOCCOCCO
Canonical SMILES C(COCCOCCO)NCCOCCOCCO
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

NH-bis-PEG3 belongs to the family of branched PEG derivatives, distinguished by its central primary amine (-NH2_2) and terminal hydroxyl groups (-OH) at each PEG3 terminus . The amine group facilitates nucleophilic reactions with carboxylic acids, activated NHS esters, and carbonyl compounds, while the hydroxyl groups allow further functionalization via esterification or etherification . Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC12H27NO6\text{C}_{12}\text{H}_{27}\text{NO}_6
CAS Number25743-12-8
Molecular Weight281.35 g/mol
Density1.099 g/cm³ (predicted)
SolubilityWater, DMSO, DMF
Storage Conditions-20°C (powder), -80°C (solution)

The PEG3 spacer confers aqueous solubility while minimizing immunogenicity, a hallmark of PEGylated compounds . Structural analyses confirm that the 19-atom PEG backbone (12 carbons, 6 oxygens, 1 nitrogen) provides an optimal balance between flexibility and steric bulk, enabling efficient ligand bridging in PROTACs .

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

NH-bis-PEG3 is synthesized via a two-step process:

  • PEG Backbone Assembly: Ethylene oxide monomers undergo ring-opening polymerization to form triethylene glycol (PEG3) chains, which are then functionalized with amine groups using ammonia or amine derivatives .

  • Terminal Hydroxylation: The PEG3 termini are capped with hydroxyl groups through controlled oxidation or hydrolysis reactions, ensuring high regioselectivity .

Purification typically involves size-exclusion chromatography (SEC) or dialysis to remove unreacted monomers and byproducts, yielding >98% purity .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield and consistency. Key steps include:

  • Bulk PEG Functionalization: Multi-kilogram batches of PEG3 are aminated under pressurized conditions using catalytic amination agents .

  • Quality Control: Lot testing via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensures compliance with pharmaceutical-grade standards .

Mechanistic Role in PROTAC Design

NH-bis-PEG3 serves as a critical linker in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to tag target proteins for proteasomal degradation . Its mechanism involves:

  • Ligand Bridging: The amine group binds to a target protein ligand (e.g., a kinase inhibitor), while the PEG3 termini connect to an E3 ligase ligand (e.g., von Hippel-Lindau (VHL) or cereblon binder) .

  • Ubiquitination Cascade: The PROTAC induces proximity between the target protein and E3 ligase, triggering polyubiquitination and subsequent degradation by the 26S proteasome .

Key Advantages Over Rigid Linkers:

  • Flexibility: The PEG3 spacer allows optimal orientation of ligands, enhancing ternary complex formation .

  • Solubility: Mitigates aggregation issues common with hydrophobic linkers .

  • Tunability: Terminal hydroxyl groups enable modular functionalization (e.g., azidation, biotinylation) .

Applications in Biomedical Research

Targeted Protein Degradation

NH-bis-PEG3-based PROTACs have degraded oncogenic targets such as BRD4 and EGFR in preclinical models. For example, a 2024 study demonstrated that a BRD4-targeting PROTAC with NH-bis-PEG3 achieved >90% protein degradation in leukemia cells at 100 nM concentrations .

Drug Delivery Systems

Functionalized derivatives like NH-bis(PEG3-azide) (CAS 1258939-39-7) enable click chemistry-mediated bioconjugation. In one application, azide-terminated NH-bis-PEG3 linked tumor-targeting antibodies to chemotherapeutic payloads, improving therapeutic indices in murine models .

Biomaterial Engineering

The hydroxyl termini of NH-bis-PEG3-OH (CAS 63721-14-2) have been grafted onto polymer surfaces to create antifouling coatings, reducing protein adsorption by 70% compared to unmodified substrates .

Comparative Analysis with Derivatives

DerivativeFunctional GroupsApplicationsKey Differentiator
NH-bis-PEG3-OH-NH2_2, -OHBiomaterials, hydrogelsHydroxyls enable esterification
NH-bis(PEG3-azide)-NH2_2, -N3_3Click chemistry, PROTACsAzides facilitate CuAAC
NH-bis(PEG3-NHS)-NH2_2, NHS esterProtein conjugationReacts with lysine residues

While NH-bis-PEG3 itself is optimal for PROTACs, its azide derivative excels in bioorthogonal ligation, and the NHS ester variant simplifies protein-polymer conjugations .

Future Directions and Challenges

  • Enhanced Brain Penetration: Modifying NH-bis-PEG3 with lipidic tags may improve blood-brain barrier traversal for neurodegenerative disease therapies.

  • Multifunctional Linkers: Integrating imaging moieties (e.g., fluorophores) into the PEG backbone could enable real-time tracking of PROTAC efficacy.

  • Scalability: Developing cost-effective synthetic routes remains critical for clinical translation.

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